2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride
CAS No.: 2388515-36-2
Cat. No.: VC11662894
Molecular Formula: C15H27ClN2O4
Molecular Weight: 334.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2388515-36-2 |
|---|---|
| Molecular Formula | C15H27ClN2O4 |
| Molecular Weight | 334.84 g/mol |
| IUPAC Name | 2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-10-15(5-7-16-8-6-15)9-11(17)12(18)20-4;/h11,16H,5-10H2,1-4H3;1H |
| Standard InChI Key | GMDXKNUAWKHBNJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(tert-Butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride is characterized by a spirocyclic core comprising two nitrogen atoms at positions 2 and 8 of a fused bicyclic system. The tert-butyl and methyl ester groups occupy the 2- and 3-positions, respectively, while the hydrochloride salt enhances solubility for experimental use . Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2388515-36-2 | |
| Molecular Formula | C15H27ClN2O4 | |
| Molecular Weight | 334.84 g/mol | |
| IUPAC Name | 2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate; hydrochloride | |
| SMILES | CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl |
The spiro[4.5]decane framework introduces conformational rigidity, a feature often leveraged in drug design to improve target binding specificity . The tert-butyl group acts as a steric shield, potentially stabilizing the molecule against enzymatic degradation, while the methyl ester may serve as a prodrug moiety.
Synthesis and Manufacturing
Key Challenges and Optimization
-
Regioselectivity: Ensuring precise substitution at the 2- and 3-positions requires careful control of reaction conditions (e.g., temperature, stoichiometry).
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Purification: Chromatographic separation is often necessary to isolate the desired diastereomers, given the compound’s single defined stereocenter .
Comparative Analysis with Analogues
| Compound | CAS No. | Molecular Formula | Key Differences |
|---|---|---|---|
| 2-(tert-Butyl) 3-methyl ... HCl | 2388515-36-2 | C15H27ClN2O4 | Methyl ester, hydrochloride |
| 2-tert-Butyl 3-ethyl variant | 1822453-48-4 | C16H28N2O4 | Ethyl ester, free base |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-17-4 | C12H22N2O2 | No 3-position substitution |
The hydrochloride salt’s ionic nature enhances solubility compared to the free base ethyl variant . The methyl ester’s smaller size may improve membrane permeability relative to bulkier esters .
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